6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:
Formation of the piperazine intermediate: This involves the reaction of piperazine with 4-chlorophenylacetyl chloride under basic conditions to form the 4-[2-(4-chlorophenyl)acetyl]piperazine intermediate.
Cyclization to form the pyrimidine ring: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Pyrazinamide Derivatives: Compounds with similar structural features, studied for their anti-tubercular activity.
Uniqueness
6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.
Properties
IUPAC Name |
6-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-3-1-11(2-4-12)9-15(23)21-7-5-20(6-8-21)13-10-14(22)19-16(24)18-13/h1-4,10H,5-9H2,(H2,18,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIJPNNBZAIATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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